molecular formula C26H36N6O9S B1409345 Suc-Ala-Ala-Pro-Met-pNA CAS No. 72682-73-6

Suc-Ala-Ala-Pro-Met-pNA

Cat. No. B1409345
CAS RN: 72682-73-6
M. Wt: 608.7 g/mol
InChI Key: UAHYXBAKUGCYIL-FVCZOJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Ala-Pro-Met-pNA is a sensitive substrate for human pancreatic elastase . It’s a peptide that serves as a substrate to detect the activity and stability of prolyl endopeptidase (PEP) .


Synthesis Analysis

The synthesis of Suc-Ala-Ala-Pro-Met-pNA has been reported . It’s soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution. It’s also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .


Molecular Structure Analysis

The molecular weight of Suc-Ala-Ala-Pro-Met-pNA is 608.67 and its sum formula is C₂₆H₃₆N₆O₉S . The structure of this compound has been revealed to bind to the catalytic site of the enzyme .


Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .


Physical And Chemical Properties Analysis

Suc-Ala-Ala-Pro-Met-pNA appears as a white to faint yellow powder . It has a molecular weight of 608.67 and a sum formula of C₂₆H₃₆N₆O₉S . It’s soluble in N,N-dimethylformamide (DMF) at 25 mg/ml .

Scientific Research Applications

Identification as Proline Endopeptidase

Suc-Ala-Ala-Pro-Met-pNA has been identified as a key component in the study of proline endopeptidases. In a study by Soeda, Ohyama, and Nagamatsu (1984), a succinyl-trialanine p-nitroanilide hydrolase capable of hydrolyzing Suc-Ala-Ala-Pro-Met-pNA was purified from hog kidney cytosol. This enzyme, found to be identical with proline endopeptidase first discovered in the human uterus as an oxytocin-degrading enzyme, catalyzes the hydrolysis of peptides at the carboxyl side of alanine and proline residues (Soeda, Ohyama, & Nagamatsu, 1984).

Purification and Characterization in Bovine Lens

Sharma and Ortwerth (1994) purified prolyl oligopeptidase from bovine lens tissue, which exhibited hydrolytic activity towards Suc-Ala-Ala-Pro-Met-pNA. The study revealed the enzyme's molecular mass, pH optimum, and sensitivity to various inhibitors, thus contributing to a deeper understanding of its biochemical properties and potential physiological roles (Sharma & Ortwerth, 1994).

Interaction with Human Cyclophilin

Demange et al. (2001) investigated the binding of peptides derived from Suc-Ala-Ala-Pro-Met-pNA to human cyclophilin hCyp-18. This study suggested the existence of two functionally independent subsites in hCyp-18 for peptide binding, highlighting the complexity and specificity of peptide-protein interactions in biological systems (Demange, Moutiez, Vaudry, & Dugave, 2001).

Use in Characterizing Enzyme Activities

Several studies have utilized Suc-Ala-Ala-Pro-Met-pNA to characterize the activities of various enzymes. For example, Watanabe et al. (1984) purified an endopeptidase from rat kidney that cleaves this substrate, contributing to the understanding of kidney enzyme activities (Watanabe, Shimamori, Ozaki, Uchida, & Fujimoto, 1984). Similarly, studies on enzymes in human kidney, human high-density lipoproteins, and human serum have employed this substrate to understand the biochemical properties and potential physiological roles of these enzymes (Ishida, Ogawa, Kōsaki, Mega, & Ikenaka, 1983), (Maeda, Kobori, & Uzawa, 1983), (Hori, Yanagisawa, & Nagai, 1982).

Inhibition Studies

Suc-Ala-Ala-Pro-Met-pNA has also been utilized in studies investigating the inhibition of certain enzyme activities. Matsuda et al. (2000) used this substrate to examine the behavior of proteinase inhibitors in human seminal plasma, contributing to the understanding of seminal plasma enzymology (Matsuda, Katayama, Hara, Sato, Tomomasa, Iizumi, Umeda, & Ishikawa, 2000).

Safety And Hazards

Suc-Ala-Ala-Pro-Met-pNA is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . It’s advised to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Suc-Ala-Ala-Pro-Met-pNA has been used as a substrate to identify new proteolytic activity in yeast mutants . It’s a potential low-cost thrombolytic drug without side-effects and has been introduced into the consumer market as a functional food or dietary supplement .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYXBAKUGCYIL-FVCZOJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Ala-Pro-Met-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
WP Mielicki, E Mielicka, SG Gordon - Thrombosis research, 1997 - thrombosisresearch.com
… N-Suc-Ala-Ala-Pro-Leu-pNA, N-Suc-Ala-Ala-Pro-Met-pNA, N-Suc-Ala-Ala-Ala-pNA and N-Suc-Ala-Ala-Pro-Phe-pNA, pyroGlu-Pro-Val-pNA, MeO-Suc-Ala-Ala-Pro-Val-pNA, Ac-Phe-Gly-…
Number of citations: 22 www.thrombosisresearch.com
KD Haggett, LD Graham, SJ Milner… - Archives of biochemistry …, 1994 - Elsevier
… Ala190 enzyme with Suc-Ala—Ala—Pro—Met—pNa as substrate, and for mutant 9 with Suc—Ala—Ala—Pro—Met-pNa and Suc-Ala—Ala-Pro—His—pNa. Each profile followed a bell- …
Number of citations: 4 www.sciencedirect.com
J Kunert, E Kasafirek - Journal of Medical and Veterinary …, 1988 - academic.oup.com
… Their results for this organism fully correspond to ours; Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Met-pNA were hydrolysed easily, whereas Suc-Ala-Ala-Pro-Val-pNA was …
Number of citations: 16 academic.oup.com
EG Del Mar, C Largman, JW Brodrick, M Fassett… - Biochemistry, 1980 - ACS Publications
… 2200 Suc-Ala-Ala-Pro-Met-pNA … As shown in Table I, when Suc-Ala-Ala-Pro-Met-pNA is compared to the corresponding sulfoxide derivative, there is a large decrease in kal. …
Number of citations: 128 pubs.acs.org
S Ito, T Kobayashi, K Ara, K Ozaki, S Kawai, Y Hatada - Extremophiles, 1998 - Springer
The cleaning power of detergents seems to have peaked; all detergents contain similar ingredients and are based on similar detergency mechanisms. To improve detergency, modern …
Number of citations: 297 link.springer.com
CM Szilagyi, P Sarfati, L Pradayrol, J Morisset - Biochimica et Biophysica …, 1995 - Elsevier
… The reaction was then allowed to proceed by addition of the substrate Suc-Ala-Ala-Pro-Met-pNA (320/zM) to the reaction mixture. The asborbance of p-nitroaniline released, reflecting …
Number of citations: 15 www.sciencedirect.com
O Wesołowska, I Krokoszyńska, D Krowarsch… - … et Biophysica Acta (BBA …, 2001 - Elsevier
… For suc-Ala-Ala-Pro-Met-pNa, the k cat /K m value is about 100-fold higher than expected from the correlation plot. When the Met data point is removed, the value of the correlation …
Number of citations: 18 www.sciencedirect.com
T Kobayashi, Y Hakamada, S Adachi, J Hitomi… - Applied Microbiology …, 1995 - Springer
Alkaline protease (EC 3.4.21.14) activity, suitable for use in detergents, was detected in the alkaline culture medium of Bacillus sp. KSM-K16, which was originally isolated from soil. The …
Number of citations: 152 link.springer.com
C Koehl, CG Knight, JG Bieth - Journal of Biological Chemistry, 2003 - ASBMB
Neutrophil proteinase 3 (Pr3) and elastase (NE) may cause lung tissue destruction in emphysema and cystic fibrosis. These serine proteinases have similar P 1 specificities. We have …
Number of citations: 51 www.jbc.org
J Polanowska, I Krokoszynska, H Czapinska… - … et Biophysica Acta (BBA …, 1998 - Elsevier
A series of tetrapeptide p-nitroanilide substrates of the general formula: suc-Ala-Ala-Pro-Aaa-p-nitroanilide was used to map the S 1 binding pocket of human cathepsin G. Based on the …
Number of citations: 95 www.sciencedirect.com

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